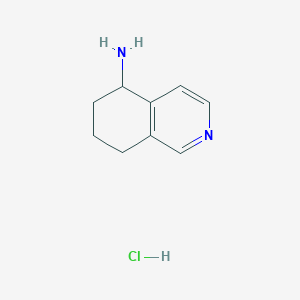

5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydroisoquinolin-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h4-6,9H,1-3,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYCAOIPVLIWCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=NC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or zinc chloride (ZnCl₂) . The reaction conditions usually require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .

Chemical Reactions Analysis

Cyclization Reactions

The tetrahydroisoquinoline core participates in cyclization reactions to form polyheterocyclic systems. For example:

-

Phenacyl bromide cyclization : Analogous compounds (e.g., compound 5 in ) react with phenacyl bromide in ethanol/triethylamine to form triazino-pyrimido-thienoisoquinoline derivatives. The amine group facilitates nucleophilic attack, followed by cyclization (Scheme 1, ).

-

Carbon disulfide reactivity : Reaction with carbon disulfide in pyridine generates thione derivatives (e.g., compound 14 in ), likely via nucleophilic addition and subsequent cyclization.

Table 1: Cyclization Reactions of Tetrahydroisoquinoline Derivatives

Condensation Reactions

The secondary amine reacts with carbonyl compounds:

-

Aldehyde/pyrazolone formation : Ethyl benzoylacetate reacts with the amine in ethanol/piperidine to yield pyrazolone derivatives (e.g., compound 15 in ) via Knoevenagel-Michael addition pathways.

-

Pictet-Spengler analogs : While not directly reported for this compound, structurally similar amines undergo Pictet-Spengler reactions with aldehydes (e.g., dopamine + propanal → tetrahydroisoquinolines, ). This suggests potential for forming fused tetrahydro-β-carboline systems under acidic conditions.

Alkylation and Acylation

-

N-Alkylation : The amine reacts with alkyl halides (e.g., phenacyl bromide) to form N-substituted derivatives. This is evidenced by the synthesis of compound 12 in , where alkylation precedes cyclization.

-

Acylation : Ethyl acetoacetate or acetylacetone can acylate the amine, leading to retro-aldol elimination products (e.g., compound 9 in ).

Oxidation and Reduction

-

Air oxidation : Tetrahydroisoquinoline derivatives oxidize at benzylic positions to form hydroxylated products (e.g., compound 6A in ). Lithium aluminium hydride reductions may yield 12b-hydroxy derivatives under controlled conditions .

-

Catalytic hydrogenation : The tetrahydro ring could undergo further saturation, though no direct examples exist for this compound.

Nucleophilic Substitution

The aromatic ring’s electron-rich positions (e.g., C-3, C-4) may undergo electrophilic substitution. For example:

-

Halogenation : Chlorination/bromination at activated positions could occur under Lewis acid catalysis, as seen in related isoquinoline systems .

-

Nitration : Nitric acid/sulfuric acid mixtures might nitrate the aromatic ring, though regioselectivity would depend on substituents.

Catalytic and Mechanistic Insights

-

Vanadium-catalyzed reactions : Vanadyl porphyrin catalysts ( ) promote Knoevenagel condensations and Michael additions. Similar conditions could functionalize the tetrahydroisoquinoline scaffold.

-

Byproduct formation : Isomerization to iso-tetrahydroisoquinoline (isoTHI) is possible under aqueous or acidic conditions, as observed in Pictet-Spengler reactions .

Stability and Handling

Scientific Research Applications

Pharmaceutical Applications

Active Pharmaceutical Ingredients (APIs)

TIQ and its derivatives are recognized for their biological activities. Research indicates that TIQ derivatives exhibit anti-inflammatory , analgesic , and antipyretic properties. These characteristics make them potential candidates for developing new treatments for conditions such as arthritis, cancer, and Alzheimer's disease .

Case Study: Synthesis of Analgesics

In a notable study, TIQ was utilized in the total synthesis of (±)-desoxycodeine-D, demonstrating its role as a precursor in synthesizing potent analgesics . This synthesis showcases TIQ's importance in pharmaceutical chemistry as a building block for complex drug molecules.

Agrochemical Applications

Herbicides and Insecticides

In the agrochemical sector, TIQ derivatives have been employed as effective herbicides and insecticides. They have shown efficacy in controlling pests and weeds in crops like soybeans and corn . The development of TIQ-based agrochemicals is crucial for sustainable agriculture practices.

Material Science Applications

Dyes and Pigments

TIQ serves as a precursor in producing various dyes and pigments. Its chemical structure allows for the synthesis of multiple derivatives that yield a spectrum of colors used in textiles and coatings .

Table: Common Dyes Derived from TIQ

| Dye Type | Color | Application Area |

|---|---|---|

| Yellow Dye | Bright Yellow | Textiles |

| Orange Dye | Vibrant Orange | Plastics |

| Green Dye | Deep Green | Coatings |

Chemical Industry Applications

Polymer Production

TIQ is utilized as a monomer in producing polyvinyl chloride (PVC), a widely used plastic material . Its incorporation into polymer chemistry highlights its versatility as a building block for synthetic materials.

Energy Storage Applications

Recent research suggests that TIQ derivatives may play a role in developing energy storage systems, such as batteries and supercapacitors. This application is particularly relevant in the context of renewable energy technologies, where efficient energy storage solutions are critical .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Ring Saturation and Backbone: The position of ring saturation (e.g., 1,2,3,4 vs. 5,6,7,8) significantly impacts biological activity. For example, 1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride (CAS 175871-45-1) shares the same molecular formula as the target compound but exhibits distinct pharmacokinetic properties due to altered ring conformation .

- Backbone Variations: Quinoline derivatives (e.g., 5,6,7,8-Tetrahydroquinolin-5-amine) differ in nitrogen position, leading to altered electronic properties and binding affinities .

Biological Activity

5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies.

Antitumor Activity

Research indicates that tetrahydroisoquinoline derivatives, including this compound, exhibit notable antitumor properties. A study highlighted the compound's ability to induce cytotoxic effects in cancer cell lines such as A2780. The mechanism involves:

- Cell Cycle Arrest : The compound promotes an increase in G0/G1 phase cells while decreasing S and G2/M phases, indicating a halt in cell proliferation .

- Mitochondrial Dysfunction : It causes mitochondrial membrane depolarization and increases reactive oxygen species (ROS) production, which are critical factors in inducing apoptosis .

Antimicrobial Activity

Tetrahydroisoquinoline compounds have also shown promising antimicrobial effects. In comparative studies:

- Inhibition Zones : Compounds derived from tetrahydroisoquinoline demonstrated significant antibacterial activity against various pathogens with minimal inhibitory concentrations (MIC) ranging from 7.0 to 9.0 μg/mL against Bacillus cereus and Staphylococcus aureus.

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 5a | 7.0 | B. cereus |

| 6 | 9.0 | S. aureus |

| 7b | 8.0 | E. coli |

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have been associated with neuroprotective properties. They act as antagonists to NMDA receptors and have shown potential in treating neurodegenerative diseases like Parkinson's disease by inhibiting monoamine oxidase activity .

Structure-Activity Relationship (SAR)

The biological activity of tetrahydroisoquinoline derivatives is largely influenced by their structural components. Modifications at specific positions on the isoquinoline scaffold can enhance or diminish their pharmacological effects.

- Functional Groups : The presence of certain functional groups has been linked to increased cytotoxicity and antimicrobial activity. For instance, variations in the substituents at the 5-position can significantly alter the compound's efficacy against different cell lines and pathogens .

Study on Antitumor Activity

A study conducted on the cytotoxic effects of (R)-5a revealed that it significantly affects cell viability in A2780 cells:

- Experimental Setup : Cells were treated with varying concentrations of (R)-5a.

- Results : A concentration-dependent increase in ROS was observed, with a fourfold increase compared to untreated controls .

Study on Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5,6,7,8-tetrahydroisoquinolin-5-amine hydrochloride, and how is purity validated?

- Answer: Synthesis typically involves hydrogenation of isoquinoline derivatives followed by amine functionalization and salt formation. Purity validation requires chromatographic methods (e.g., HPLC with UV detection) and spectroscopic techniques (NMR, mass spectrometry). For example, batches with ≥95% purity are confirmed via reverse-phase HPLC using a C18 column and acetonitrile/water mobile phase gradients .

Q. How is the structural identity of this compound confirmed in academic settings?

- Answer: Structural confirmation combines H/C NMR for stereochemical analysis, high-resolution mass spectrometry (HRMS) for molecular formula verification, and X-ray crystallography (if crystalline). Cross-referencing with CAS registry data (e.g., CAS 152814-23-8) ensures consistency in molecular weight (180.63 g/mol) and formula (CHClN) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer: Use PPE (gloves, lab coats, goggles) and work in a fume hood. In case of skin contact, wash thoroughly with soap and water; for inhalation, move to fresh air and seek medical attention. Toxicity data gaps necessitate treating it as a potential irritant until further studies confirm safety .

Advanced Research Questions

Q. How can researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?

- Answer: Conduct forced degradation studies using acidic/basic buffers (pH 1–13) and elevated temperatures (40–80°C). Monitor degradation via HPLC-MS to identify breakdown products. Note that current safety data lack specifics on hazardous decomposition products, so empirical testing is critical .

Q. What strategies resolve contradictions in reported toxicological data for this compound?

- Answer: Address data gaps (e.g., organ toxicity, bioaccumulation potential) using tiered testing:

- In vitro: Cytotoxicity assays (e.g., MTT in HepG2 cells).

- In vivo: Acute toxicity studies in rodent models (OECD 423 guidelines).

- Ecotoxicology: Daphnia magna or algae growth inhibition tests .

Q. How should analytical methods be validated to quantify impurities in synthesized batches?

- Answer: Validate HPLC methods per ICH Q2(R1) guidelines:

- Specificity: Resolve impurities (e.g., unreacted precursors) using gradient elution.

- Linearity: Test over 50–150% of target concentration.

- Accuracy/Precision: Spike recovery studies (RSD <2%).

- LOD/LOQ: Determine via signal-to-noise ratios .

Q. What experimental frameworks are recommended for studying receptor-binding mechanisms involving this compound?

- Answer: Use radioligand binding assays (e.g., H-labeled analogs) with purified receptors. Pair with computational docking (AutoDock Vina) to predict binding affinities. Validate via isothermal titration calorimetry (ITC) for thermodynamic profiling.

Q. How can researchers optimize reaction conditions to minimize by-products in large-scale syntheses?

- Answer: Apply design of experiments (DoE) to variables like catalyst loading, temperature, and solvent polarity. Use inline FTIR or Raman spectroscopy for real-time monitoring. Kinetic modeling (e.g., Arrhenius plots) identifies rate-limiting steps .

Methodological Notes

- Data Gaps: Toxicological and ecological profiles remain understudied, necessitating hypothesis-driven studies .

- Contradictions: Stability under non-standard conditions (e.g., UV exposure) is unreported; assume instability until proven otherwise .

- Best Practices: Cross-validate analytical results with orthogonal methods (e.g., NMR + HRMS) to mitigate instrumental bias.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.